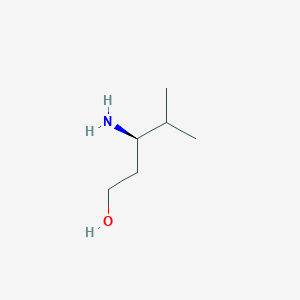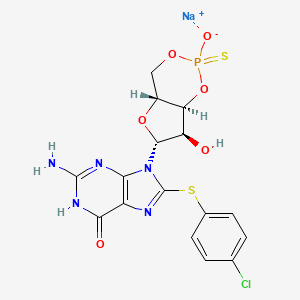
Rp-8-pCPT-cyclic GMPS Sodium
Vue d'ensemble
Description
Rp-8-pCPT-cyclic GMPS Sodium is a stable, cell-permeable analog of cyclic guanosine monophosphate. It is known for its ability to competitively inhibit cyclic guanosine monophosphate-dependent protein kinases, including cyclic guanosine monophosphate-dependent protein kinase Iα and cyclic guanosine monophosphate-dependent protein kinase II . The compound is characterized by the presence of a para-chlorophenylthio group at the 8-position of the purine ring, which enhances both enzyme affinity and membrane permeability .
Méthodes De Préparation
The synthesis of Rp-8-pCPT-cyclic GMPS Sodium involves several steps, starting with the preparation of the cyclic guanosine monophosphate analogThis is typically achieved through a series of nucleophilic substitution reactions under controlled conditions . Industrial production methods focus on optimizing yield and purity, often involving crystallization and purification steps to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Rp-8-pCPT-cyclic GMPS Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its chemical properties.
Substitution: Nucleophilic substitution reactions are common, particularly involving the para-chlorophenylthio group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Rp-8-pCPT-cyclic GMPS Sodium has a wide range of scientific research applications:
Chemistry: It is used as a tool to study cyclic guanosine monophosphate-dependent signaling pathways and enzyme kinetics.
Mécanisme D'action
Rp-8-pCPT-cyclic GMPS Sodium exerts its effects by competitively inhibiting cyclic guanosine monophosphate-dependent protein kinases. The para-chlorophenylthio group at the 8-position of the purine ring increases the compound’s affinity for these kinases, allowing it to effectively block their activity . This inhibition disrupts cyclic guanosine monophosphate-dependent signaling pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Rp-8-pCPT-cyclic GMPS Sodium is unique due to its enhanced enzyme affinity and membrane permeability, attributed to the para-chlorophenylthio group. Similar compounds include:
8-Bromo-cyclic guanosine monophosphate: Another cyclic guanosine monophosphate analog with different functional groups.
8-pCPT-cyclic adenosine monophosphate: A cyclic adenosine monophosphate analog with a similar para-chlorophenylthio group.
These compounds share some functional similarities but differ in their specific molecular targets and physiological effects .
Propriétés
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERAACMSJYSCBY-OZOPYAHTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660596 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153660-04-9 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


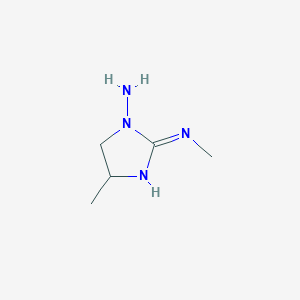

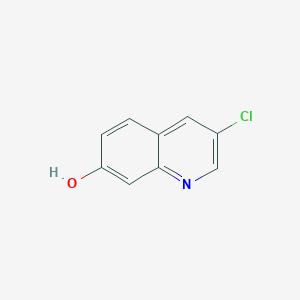
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[N-(2-ethoxyphenyl)3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498428.png)
![tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B1498431.png)

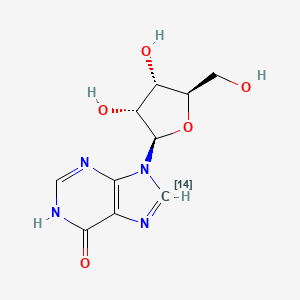
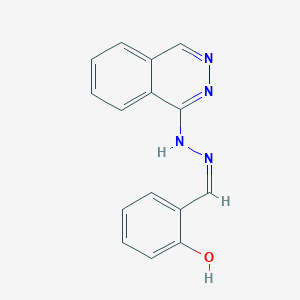
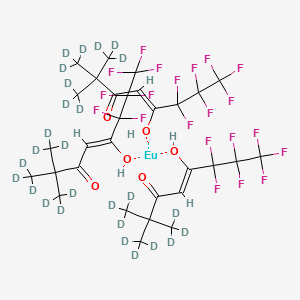

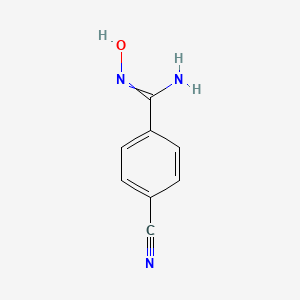
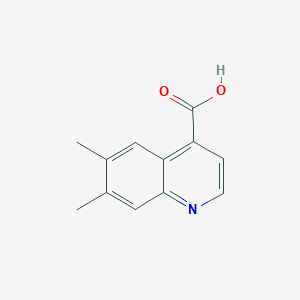
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)
